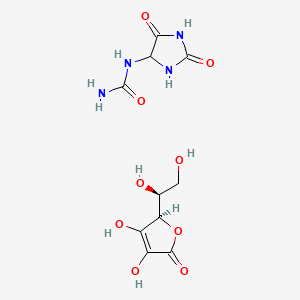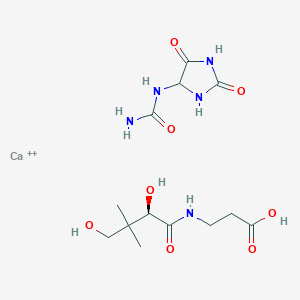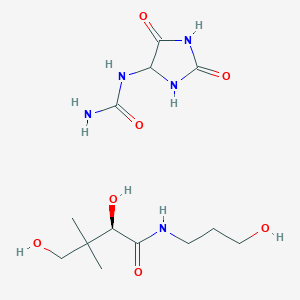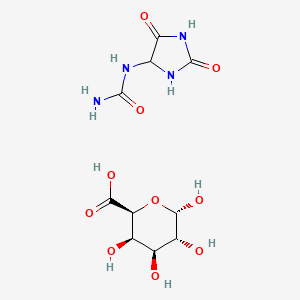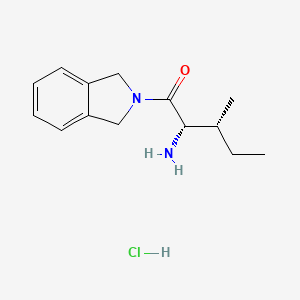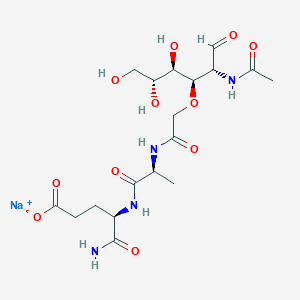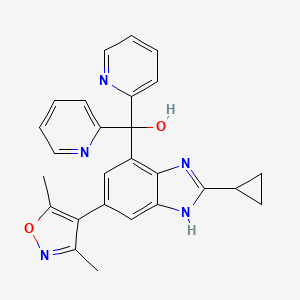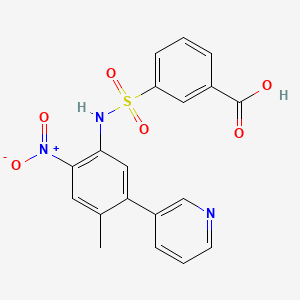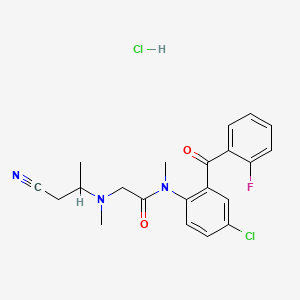![molecular formula 392.3738 B605390 (S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile CAS No. 1338483-10-5](/img/structure/B605390.png)
(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be described in terms of the arrangement of atoms and the bonds between them.
Synthesis Analysis
This involves describing the methods used to synthesize the compound. This could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves a detailed description of the compound’s molecular structure. This could include information on its stereochemistry, its conformation, and the types of bonds and interactions between atoms.Chemical Reactions Analysis
This involves describing the reactions that the compound undergoes. This could include its reactivity, the products it forms, the conditions under which it reacts, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves describing the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antimicrobial Activity : Several studies have synthesized and tested derivatives of pyrimidine carbonitrile for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents.
Antioxidant Properties : Some studies have focused on the antioxidant activities of these compounds, highlighting their potential use in combating oxidative stress-related diseases.
Synthesis and Characterization : Various papers have detailed the synthesis, characterization, and reactions of pyrimidine carbonitrile derivatives, contributing to the understanding of their chemical properties and potential applications.
Safety And Hazards
This involves describing any hazards associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This involves discussing potential future research directions. This could include potential applications of the compound, questions that remain to be answered, and ways in which its synthesis or its properties could be improved.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
4-amino-6-[[(1S)-1-[6-fluoro-1-(5-fluoropyridin-3-yl)benzimidazol-2-yl]ethyl]amino]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N8/c1-10(27-18-14(6-22)17(23)25-9-26-18)19-28-15-3-2-11(20)5-16(15)29(19)13-4-12(21)7-24-8-13/h2-5,7-10H,1H3,(H3,23,25,26,27)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWGSXWLXIBFPF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1C3=CC(=CN=C3)F)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=C(N1C3=CC(=CN=C3)F)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

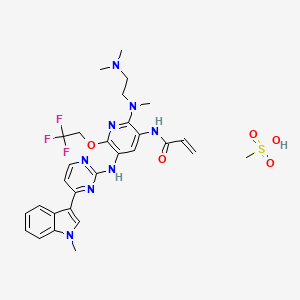
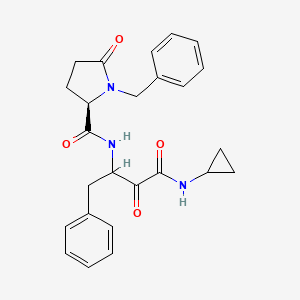
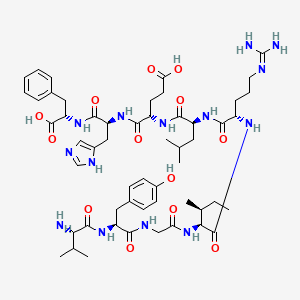
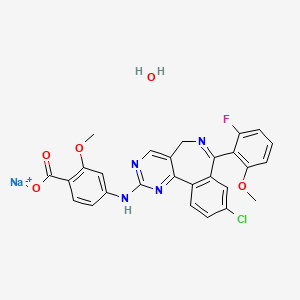
![3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B605313.png)
